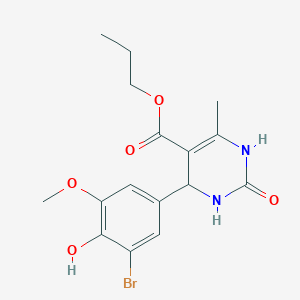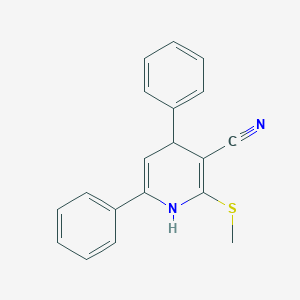![molecular formula C23H25ClN2O4 B5218735 ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)
ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as ettryptophanate and is a derivative of tryptophan, an essential amino acid.
作用機序
The mechanism of action of ettryptophanate is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes and receptors. In cancer research, ettryptophanate has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In neurology, ettryptophanate has been shown to modulate the activity of certain receptors, including the NMDA receptor and the 5-HT2A receptor.
Biochemical and Physiological Effects
Ettryptophanate has been shown to have a range of biochemical and physiological effects. In cancer research, ettryptophanate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurology, ettryptophanate has been shown to improve cognitive function and memory in animal models. In immunology, ettryptophanate has been shown to modulate the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
Ettryptophanate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to using ettryptophanate in lab experiments. For example, the mechanism of action of ettryptophanate is not fully understood, which can make it difficult to interpret experimental results. Additionally, ettryptophanate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on ettryptophanate. In cancer research, further studies are needed to fully understand the anti-cancer properties of ettryptophanate and its potential applications in cancer treatment. In neurology, further studies are needed to determine the mechanism of action of ettryptophanate and its potential applications in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the effects of ettryptophanate on the immune response and its potential applications in the treatment of autoimmune diseases. Overall, ettryptophanate is a promising compound that has the potential to have significant applications in various fields of scientific research.
合成法
Ettryptophanate can be synthesized through a multi-step process that involves the reaction of tryptophan with 4-chloro-3,5-dimethylphenol and acetic anhydride. The product is then purified using column chromatography to obtain the final compound. The synthesis of ettryptophanate is a relatively straightforward process and can be performed in a laboratory setting.
科学的研究の応用
Ettryptophanate has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. Studies have shown that ettryptophanate has anti-cancer properties and can inhibit the growth of cancer cells. In neurology, ettryptophanate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, ettryptophanate has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
ethyl 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-4-29-23(28)20(11-16-12-25-19-8-6-5-7-18(16)19)26-21(27)13-30-17-9-14(2)22(24)15(3)10-17/h5-10,12,20,25H,4,11,13H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQTORELHGXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5218689.png)

![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)

![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)

![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
